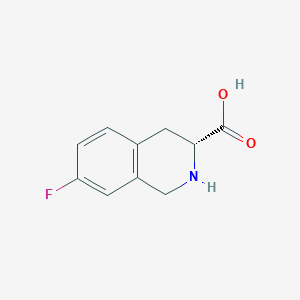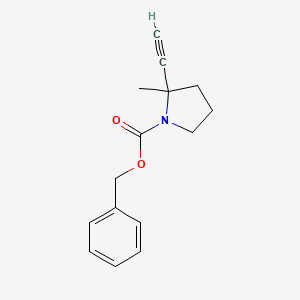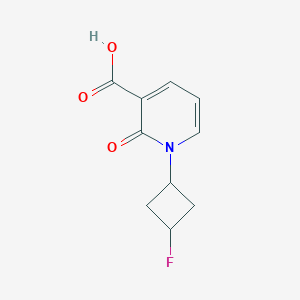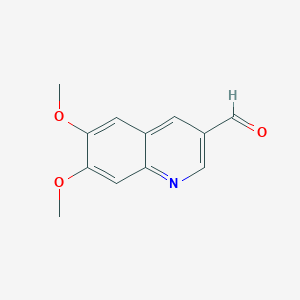![molecular formula C9H17NO B15276982 (S)-8-Azaspiro[4.5]decan-1-ol](/img/structure/B15276982.png)
(S)-8-Azaspiro[4.5]decan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-8-Azaspiro[45]decan-1-ol is a spirocyclic compound characterized by a unique structure that includes a nitrogen atom within a spiro ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-8-Azaspiro[4.5]decan-1-ol typically involves a multi-step process. One common method is the Lewis acid-catalyzed Prins/pinacol cascade reaction. This method involves the reaction of aldehydes with 1-(4-hydroxybut-1-en-2-yl)cyclobutanol under specific conditions to yield the desired spirocyclic structure .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to the production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-8-Azaspiro[4.5]decan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as ketones or aldehydes.
Reduction: This can convert the compound into different alcohols or amines.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical.
Substitution: Conditions often involve nucleophiles like halides or organometallic reagents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce secondary alcohols.
Applications De Recherche Scientifique
(S)-8-Azaspiro[4.5]decan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or catalysts.
Mécanisme D'action
The mechanism by which (S)-8-Azaspiro[4.5]decan-1-ol exerts its effects is primarily through its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. For example, derivatives of similar compounds have been shown to inhibit receptor interaction protein kinase 1 (RIPK1), which is involved in necroptosis .
Comparaison Avec Des Composés Similaires
2,8-Diazaspiro[4.5]decan-1-one: Known for its inhibitory activity against RIPK1.
1,6,9-Tri-oxaspiro[4.5]decanes: These compounds have applications in natural product synthesis and possess unique structural motifs.
Uniqueness: (S)-8-Azaspiro[4.5]decan-1-ol stands out due to its specific spirocyclic structure that includes a nitrogen atom, which imparts unique chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H17NO |
|---|---|
Poids moléculaire |
155.24 g/mol |
Nom IUPAC |
(4S)-8-azaspiro[4.5]decan-4-ol |
InChI |
InChI=1S/C9H17NO/c11-8-2-1-3-9(8)4-6-10-7-5-9/h8,10-11H,1-7H2/t8-/m0/s1 |
Clé InChI |
ICFSBLPTFPUIDL-QMMMGPOBSA-N |
SMILES isomérique |
C1C[C@@H](C2(C1)CCNCC2)O |
SMILES canonique |
C1CC(C2(C1)CCNCC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Bromoimidazo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B15276924.png)

![6-(Methoxymethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B15276949.png)

![Benzamide, 4-amino-N-[4-(aminocarbonyl)phenyl]-3-methoxy-](/img/structure/B15276956.png)

![1-[2-(thiophen-2-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15276969.png)

![8-Bromo-3-fluoroimidazo[1,2-a]pyridine](/img/structure/B15276979.png)




